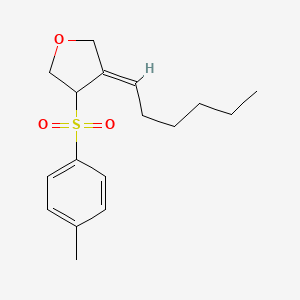
(Z)-3-Hexylidene-4-tosyltetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-Hexylidene-4-tosyltetrahydrofuran is an organic compound characterized by its unique structure, which includes a tetrahydrofuran ring substituted with a hexylidene group and a tosyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Hexylidene-4-tosyltetrahydrofuran typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol or by using a ring-closing metathesis reaction.
Introduction of the Hexylidene Group: This step involves the addition of a hexylidene moiety to the tetrahydrofuran ring, which can be done using a Wittig reaction or a similar olefination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted tetrahydrofuran derivatives.
Chemistry:
Synthesis of Complex Molecules: this compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be modified to create probes for studying biological processes, such as enzyme activity or cellular signaling pathways.
Medicine:
Drug Development: Its unique structure makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (Z)-3-Hexylidene-4-tosyltetrahydrofuran depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the modification of molecular structures.
Comparaison Avec Des Composés Similaires
(E)-3-Hexylidene-4-tosyltetrahydrofuran: The geometric isomer of the compound, differing in the spatial arrangement of the hexylidene group.
4-Tosyltetrahydrofuran: Lacks the hexylidene group, making it less complex and potentially less versatile in certain applications.
3-Hexylidene-4-mesyltetrahydrofuran: Similar structure but with a mesyl group instead of a tosyl group, which may affect its reactivity and applications.
Uniqueness: (Z)-3-Hexylidene-4-tosyltetrahydrofuran is unique due to the combination of the hexylidene and tosyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C17H24O3S |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(3Z)-3-hexylidene-4-(4-methylphenyl)sulfonyloxolane |
InChI |
InChI=1S/C17H24O3S/c1-3-4-5-6-7-15-12-20-13-17(15)21(18,19)16-10-8-14(2)9-11-16/h7-11,17H,3-6,12-13H2,1-2H3/b15-7- |
Clé InChI |
ZTLHLRHNQAPDDE-CHHVJCJISA-N |
SMILES isomérique |
CCCCC/C=C\1/COCC1S(=O)(=O)C2=CC=C(C=C2)C |
SMILES canonique |
CCCCCC=C1COCC1S(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


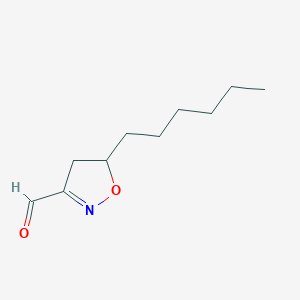
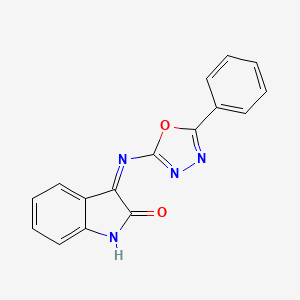
![2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol](/img/structure/B12903781.png)
![Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate](/img/structure/B12903801.png)


![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903820.png)

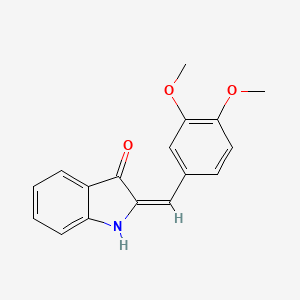
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide](/img/structure/B12903836.png)
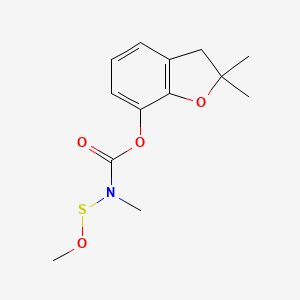

![3-[(3-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12903854.png)
![Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]-](/img/structure/B12903858.png)
